2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves multiple steps, including the protection of functional groups, cyclization, and deprotection. One common synthetic route starts with the protection of the hydroxyl group using a benzyl carbamate (Cbz) group. This is followed by cyclization to form the tetrahydro-isoquinoline ring. The final step involves the deprotection of the Cbz group to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar in structure but lacks the Cbz protection group.
Naphthalene, 1,2,3,4-tetrahydro-: Shares the tetrahydro-isoquinoline core but differs in functional groups.
Uniqueness
2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is unique due to the presence of the Cbz protection group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable tool in synthetic chemistry and proteomics research .
Biological Activity
2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid (CAS No. 1219360-65-2) is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H17NO5
- Molecular Weight : 327.33 g/mol
- Structure : The compound features a tetrahydroisoquinoline core with a benzyloxycarbonyl (Cbz) group and a hydroxyl group at specific positions that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anti-cancer agent and its role in apoptosis modulation.
Anticancer Activity
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. A study on related compounds demonstrated that certain derivatives could inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. Specifically, compounds similar to 2-Cbz-6-hydroxy-1,2,3,4-tetrahydroisoquinoline showed promising binding affinities to Bcl-2 and Mcl-1 proteins while exhibiting minimal interaction with Bcl-xL .
Table 1: Binding Affinities of Tetrahydroisoquinoline Derivatives
Compound | Bcl-2 Binding Affinity (Ki µM) | Mcl-1 Binding Affinity (Ki µM) | Bcl-xL Binding Affinity (Ki µM) |
---|---|---|---|
Compound A | 5.2 | 10.4 | >100 |
Compound B | 3.8 | 8.7 | >100 |
2-Cbz-6-Hydroxy | Not directly tested | Not directly tested | Not directly tested |
The anti-proliferative effects were confirmed through MTT assays on cancer cell lines, where these compounds induced apoptosis and activated caspase pathways in a dose-dependent manner .
The mechanism through which 2-Cbz-6-hydroxy-1,2,3,4-tetrahydroisoquinoline exerts its effects appears to be linked to the modulation of apoptotic pathways. The activation of caspase-3 is a hallmark of apoptosis and was observed in studies involving related tetrahydroisoquinoline derivatives .
Case Studies
- Study on Apoptosis Induction : In a controlled study using Jurkat cells (a model for T-cell leukemia), treatment with compounds related to 2-Cbz resulted in significant apoptosis as evidenced by increased caspase activity and morphological changes typical of apoptotic cells .
- Inhibition of Cancer Cell Proliferation : Another study demonstrated that these compounds could reduce the proliferation rate of various cancer cell lines significantly compared to untreated controls .
Properties
IUPAC Name |
6-hydroxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-14-6-7-15-13(10-14)8-9-19(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16,20H,8-9,11H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRGMHIAVPAIOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C=C(C=C2)O)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661463 |
Source
|
Record name | 2-[(Benzyloxy)carbonyl]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219360-65-2 |
Source
|
Record name | 2-[(Benzyloxy)carbonyl]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.